Methyl 2-(3-chloro-2-methylphenyl)-2-hydroxyacetate
Description
Properties
IUPAC Name |
methyl 2-(3-chloro-2-methylphenyl)-2-hydroxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6-7(4-3-5-8(6)11)9(12)10(13)14-2/h3-5,9,12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCHYNNVRRUOPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Esterification
The most widely documented method involves esterification of 2-(3-chloro-2-methylphenyl)-2-hydroxyacetic acid with methanol under acidic conditions. A patent by CN100455557C details the use of concentrated sulfuric acid (30–70% v/v) as a catalyst, with reflux conditions (90–150°C) for 4–6 hours. This approach achieves yields of 80–86% after neutralization and recrystallization. Critical parameters include:
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Molar ratio : 1:5 (acid:methanol) to drive equilibrium toward ester formation.
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Temperature control : Maintaining reflux prevents side reactions such as dehydration of the β-hydroxy ester.
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Workup : Sequential neutralization with aqueous sodium bicarbonate (pH 7.5–10) and extraction with toluene minimizes residual acidity.
Hydrolysis of Nitriles
An alternative route involves hydrolysis of 2-(3-chloro-2-methylphenyl)-2-cyanoacetate. The nitrile intermediate is synthesized via nucleophilic substitution of 3-chloro-2-methylphenol with chloroacetonitrile, followed by sulfuric acid-mediated hydrolysis (30% H₂SO₄, 100°C, 3 hours). This method yields 75–82% pure product but requires stringent control of water content to avoid over-hydrolysis to the carboxylic acid.
Reductive Coupling
Recent advancements employ reductive coupling of 3-chloro-2-methylbenzaldehyde with methyl glycolate using triethylsilane (Et₃SiH) in hexafluoroisopropanol (HFIP). The reaction proceeds at room temperature (25°C) under inert atmosphere, achieving 70–75% yield within 12 hours. HFIP’s high polarity stabilizes the transition state, enhancing regioselectivity for the β-hydroxy ester.
Industrial-Scale Production Techniques
Continuous Flow Reactors
Large-scale synthesis adopts continuous flow systems to improve efficiency. A patented process (CN100455557C) utilizes tubular reactors with automated temperature and pressure controls. Key advantages include:
Crystallization and Purification
Industrial workflows integrate melt crystallization to isolate the product. Cooling the reaction mixture to 3–5°C induces crystallization, followed by centrifugation and vacuum drying. Activated carbon adsorption (50–90°C) removes colored impurities, yielding pharmaceutical-grade material (>95% purity).
Optimization Strategies
Catalyst Screening
Comparative studies highlight the superiority of sulfuric acid over p-toluenesulfonic acid (PTSA) in esterification. Sulfuric acid reduces reaction time by 30% but requires careful neutralization to prevent ester saponification. Heterogeneous catalysts like Amberlyst-15 show promise for easier separation but lower yields (65–70%).
Solvent Effects
Polar aprotic solvents (e.g., HFIP, DMF) enhance reaction rates by stabilizing ionic intermediates. HFIP’s low nucleophilicity minimizes side reactions, making it ideal for reductive coupling. Conversely, toluene and dichloromethane (DCM) are preferred for extraction due to immiscibility with aqueous phases.
Temperature and Pressure
Elevated temperatures (120–150°C) accelerate esterification but risk dehydration. Pressure-controlled systems (1–2 atm) mitigate this by suppressing methanol evaporation. For hydrolysis, moderate temperatures (90–100°C) balance reaction rate and product stability.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Acid-catalyzed esterification | 80–86 | 95 | Scalability | Acidic waste generation |
| Nitrile hydrolysis | 75–82 | 90 | Avoids alcohol use | Requires toxic cyanide intermediates |
| Reductive coupling | 70–75 | 92 | Mild conditions | High solvent cost |
Data Tables
Table 1. Reaction Conditions for Acid-Catalyzed Esterification
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| H₂SO₄ concentration | 30–70% | Higher concentration → faster kinetics |
| Temperature | 90–150°C | >120°C risks dehydration |
| Methanol ratio | 1:5 (acid:methanol) | Excess drives equilibrium |
Table 2. Industrial Process Metrics
| Metric | Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Throughput (kg/h) | 5–10 | 20–30 |
| Solvent recovery | 70–75% | >90% |
| Energy consumption | High | Reduced by 40% |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-chloro-2-methylphenyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-(3-chloro-2-methylphenyl)-2-oxoacetate.
Reduction: Formation of 2-(3-chloro-2-methylphenyl)-2-hydroxyethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-chloro-2-methylphenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-chloro-2-methylphenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The chlorinated aromatic ring may also play a role in its biological activity by interacting with hydrophobic regions of proteins and other biomolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between Methyl 2-(3-chloro-2-methylphenyl)-2-hydroxyacetate and related compounds are summarized below:
Table 1: Structural Comparison
Key Differences and Implications
Dichlorinated analogs (e.g., 3,4-dichloro substitution) exhibit increased lipophilicity and higher molecular weights, which may enhance membrane permeability in biological systems .
Functional Group Variations: Replacement of the hydroxy group with an amino group (e.g., Methyl 2-amino-2-(2-chlorophenyl)acetate HCl) alters hydrogen-bonding capacity and solubility. The amino derivatives are more basic and often form hydrochloride salts for improved stability .
Synthetic Pathways :
- The target compound is synthesized via esterification of 2-(3-chloro-2-methylphenyl)-2-hydroxyacetic acid, similar to methods used for (R)-methyl-2-(2-chlorophenyl)-2-hydroxyacetate .
- Racemization during synthesis is a critical concern for chiral analogs, as observed in the partial racemization of methyl 2-(dimethoxyphosphinyl)-2-hydroxyacetate during silica gel chromatography .
Physical Properties: Melting Points: Derivatives with bulkier substituents (e.g., 3-bromo-4-chloro) generally exhibit higher melting points (e.g., 118–120°C for Methyl 2-(4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidin-5-yl)-2-hydroxyacetate) due to improved crystal packing .
Biological and Pharmaceutical Relevance :
Biological Activity
Methyl 2-(3-chloro-2-methylphenyl)-2-hydroxyacetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmaceuticals and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a chloro-substituted aromatic ring and a hydroxyacetate functional group, which contribute to its reactivity and interaction with biological systems. The presence of the chloro group enhances its lipophilicity, potentially influencing its absorption and distribution in biological tissues.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the hydroxy group can form hydrogen bonds with various biomolecules, facilitating interactions with enzymes and receptors. This may lead to modulation of cellular signaling pathways and metabolic processes.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For example, analogs have been shown to induce apoptosis in multiple myeloma cells through selective intracellular target engagement . This suggests that this compound may also possess similar activities, warranting further investigation.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly in relation to cancer therapeutics. Inhibitors derived from similar structures have demonstrated effective IC50 values against various targets, indicating that this compound could similarly inhibit specific enzymes involved in tumor progression .
Case Studies
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Study on Apoptosis Induction :
- Objective : To evaluate the apoptosis-inducing effects of this compound on cancer cell lines.
- Findings : The compound showed promising results in inducing cell death in vitro, suggesting potential for development as an anticancer agent.
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In Vivo Efficacy :
- Objective : To assess the efficacy of this compound in mouse models.
- Findings : Preliminary results indicated a reduction in tumor size compared to control groups, supporting its potential therapeutic application.
Comparative Analysis
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing Methyl 2-(3-chloro-2-methylphenyl)-2-hydroxyacetate with high enantiomeric purity?
- Methodological Answer : The compound can be synthesized via a two-step process starting from (R)-2-(2-chlorophenyl)-2-hydroxyacetic acid. Key steps include esterification with methanol under acidic conditions and subsequent sulfonylation using 3-nitrobenzenesulfonyl chloride. Critical reaction conditions include the use of triethylamine as a base and 4,4-dimethylaminopyridine (DMAP) as a catalyst to enhance reaction efficiency. Purification via silica gel column chromatography (petroleum ether/ethyl acetate, 4:1 v/v) is recommended, though care must be taken to minimize racemization due to the acidic α-proton .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : H NMR spectroscopy is essential for confirming the structure and stereochemistry. Key spectral features include the singlet for the methoxy group (δ 3.765 ppm) and the aromatic proton resonances (δ 7.2–7.7 ppm). X-ray crystallography is critical for resolving the absolute configuration, as demonstrated by the identification of intermolecular halogen bonds (Cl···O, 3.018 Å) and hydrogen-bonding interactions in derivatives .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves inspected for integrity and a full-body chemical-resistant suit. Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with water and remove contaminated gloves without touching the outer surface. Dispose of waste in accordance with hazardous material regulations .
Advanced Research Questions
Q. How can racemization during synthesis or purification be mitigated, particularly at the chiral hydroxyacetate center?
- Methodological Answer : Racemization often occurs during silica gel chromatography due to the acidic α-proton. To minimize this, use neutral adsorbents (e.g., alumina) or lower-polarity solvent systems. Alternatively, employ chiral stationary phases for HPLC purification. Pre-purification derivatization (e.g., sulfonylation) can stabilize the stereocenter, as shown in the synthesis of sulfonyloxy derivatives .
Q. How do intermolecular interactions influence the stability and reactivity of this compound in the solid state?
- Methodological Answer : The crystal structure is stabilized by halogen bonding (Cl···O interactions) and C–H···O hydrogen bonds. These interactions can be exploited in co-crystallization studies to design materials with tailored solubility or stability. For example, co-crystallizing with sulfonyl-containing compounds enhances lattice energy, reducing hygroscopicity .
Q. How can conflicting data on reaction yields and enantiomeric excess (ee) be resolved during process optimization?
- Methodological Answer : Conflicting yields or ee values often arise from variations in catalysts, reaction time, or purification methods. Systematic Design of Experiments (DoE) should be employed to identify critical parameters. For instance, triethylamine concentration and DMAP loading significantly impact sulfonylation efficiency. Analytical HPLC with chiral columns is recommended for accurate ee determination .
Q. What role does the 3-chloro-2-methylphenyl substituent play in the compound’s reactivity and application as a pharmaceutical intermediate?
- Methodological Answer : The electron-withdrawing chloro group enhances electrophilicity at the ester carbonyl, facilitating nucleophilic substitution reactions. This moiety is critical in the synthesis of Clopidogrel, where the substituent’s steric bulk influences the selectivity of downstream transformations. Computational studies (e.g., DFT) can predict regioselectivity in further functionalization .
Data Contradiction Analysis
- Example : reports a 54% yield for sulfonylation, while highlights poor yields (29%) under similar conditions. This discrepancy may stem from differences in reagent stoichiometry (e.g., excess sulfonyl chloride) or catalytic DMAP use. Researchers should optimize these variables and validate results via in situ monitoring (e.g., TLC or FTIR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
